molecular formula C21H27NO2 B11690314 2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide

2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide

Cat. No.: B11690314
M. Wt: 325.4 g/mol
InChI Key: RFOGHXHYKIRJRP-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with trimethyl groups and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4,6-trimethylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pentyloxyphenyl Group: The pentyloxyphenyl group is introduced through a nucleophilic substitution reaction, where the pentyloxy group is attached to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylaniline
  • Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
  • 2,4,6-trimethyl-N,N-diphenylaniline

Uniqueness

2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide is unique due to the presence of the pentyloxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-(4-pentoxyphenyl)benzamide

InChI

InChI=1S/C21H27NO2/c1-5-6-7-12-24-19-10-8-18(9-11-19)22-21(23)20-16(3)13-15(2)14-17(20)4/h8-11,13-14H,5-7,12H2,1-4H3,(H,22,23)

InChI Key

RFOGHXHYKIRJRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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